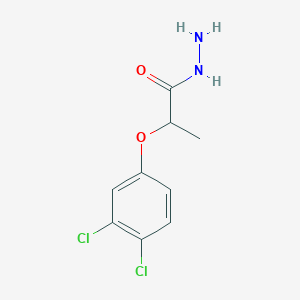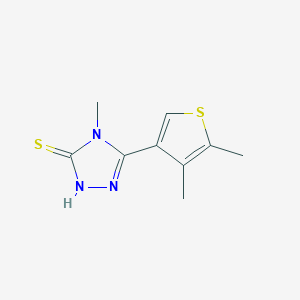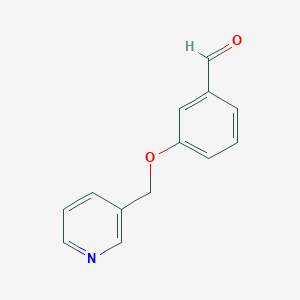
3-(Piridin-3-ilmetoximetil)-benzaldehído
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Pyridin-3-ylmethoxy)-benzaldehyde is an organic compound that features a benzaldehyde moiety substituted with a pyridin-3-ylmethoxy group. This compound is of interest due to its potential applications in various fields, including organic synthesis, medicinal chemistry, and material science. The presence of both the benzaldehyde and pyridine functionalities allows for diverse chemical reactivity and potential biological activity.
Aplicaciones Científicas De Investigación
3-(Pyridin-3-ylmethoxy)-benzaldehyde has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules
Biology: The compound can be used in the design of biologically active molecules, such as enzyme inhibitors or receptor ligands. Its structural features may contribute to binding interactions with biological targets.
Medicine: Potential applications in drug discovery and development, particularly in the synthesis of novel therapeutic agents. The compound’s ability to undergo diverse chemical reactions makes it a versatile intermediate in medicinal chemistry.
Industry: Used in the production of advanced materials, such as polymers or coordination compounds. Its functional groups can participate in polymerization reactions or coordinate with metal ions to form coordination complexes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-3-ylmethoxy)-benzaldehyde typically involves the reaction of 3-hydroxybenzaldehyde with 3-bromomethylpyridine. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Reaction Scheme:
- Dissolve 3-hydroxybenzaldehyde and 3-bromomethylpyridine in DMF.
- Add potassium carbonate to the reaction mixture.
- Heat the reaction mixture to 80-100°C for several hours.
- Cool the reaction mixture and pour it into water.
- Extract the product with an organic solvent such as ethyl acetate.
- Purify the product by column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of 3-(Pyridin-3-ylmethoxy)-benzaldehyde can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, the use of automated purification systems can streamline the isolation and purification of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(Pyridin-3-ylmethoxy)-benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in tetrahydrofuran.
Substitution: Nitration using nitric acid and sulfuric acid, halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: 3-(Pyridin-3-ylmethoxy)benzoic acid.
Reduction: 3-(Pyridin-3-ylmethoxy)benzyl alcohol.
Substitution: Various substituted derivatives of 3-(Pyridin-3-ylmethoxy)-benzaldehyde, depending on the substituent introduced.
Mecanismo De Acción
The mechanism of action of 3-(Pyridin-3-ylmethoxy)-benzaldehyde depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting enzyme activity. The pyridine ring can participate in π-π stacking interactions or hydrogen bonding with biological macromolecules, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
3-(Pyridin-2-ylmethoxy)-benzaldehyde: Similar structure but with the pyridine ring attached at the 2-position.
3-(Pyridin-4-ylmethoxy)-benzaldehyde: Similar structure but with the pyridine ring attached at the 4-position.
3-(Pyridin-3-ylmethoxy)-benzoic acid: Oxidized form of 3-(Pyridin-3-ylmethoxy)-benzaldehyde.
3-(Pyridin-3-ylmethoxy)-benzyl alcohol: Reduced form of 3-(Pyridin-3-ylmethoxy)-benzaldehyde.
Uniqueness
3-(Pyridin-3-ylmethoxy)-benzaldehyde is unique due to the specific positioning of the pyridine ring at the 3-position of the benzaldehyde moiety This positioning can influence the compound’s reactivity and interactions with other molecules
Propiedades
IUPAC Name |
3-(pyridin-3-ylmethoxy)benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c15-9-11-3-1-5-13(7-11)16-10-12-4-2-6-14-8-12/h1-9H,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCKRWTOQWYZAKE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=CN=CC=C2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

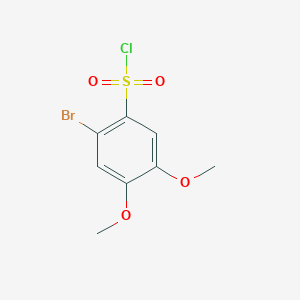
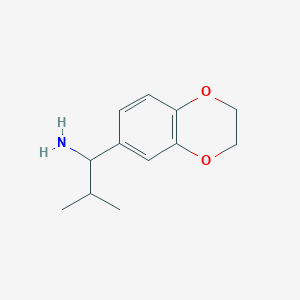
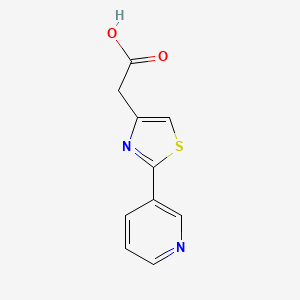
![3-(Piperidin-4-yl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1309622.png)
![[2-(2-Oxo-pyrrolidin-1-yl)-thiazol-4-yl]-acetic acid](/img/structure/B1309625.png)
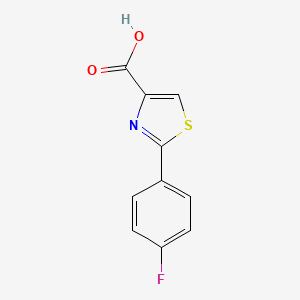
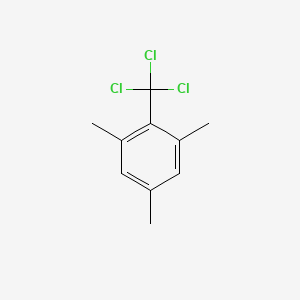
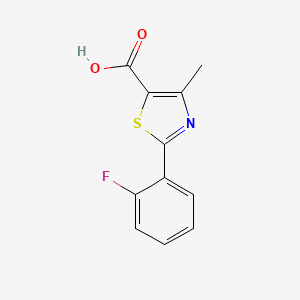

![5-[(4-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1309638.png)
